3-(4-{[(Tert-butoxy)carbonyl]amino}-2-fluorophenyl)propanoic acid
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Overview
Description
3-(4-{[(Tert-butoxy)carbonyl]amino}-2-fluorophenyl)propanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amine group and a fluorophenyl group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{[(Tert-butoxy)carbonyl]amino}-2-fluorophenyl)propanoic acid typically involves the protection of an amine group with a Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction can also be carried out in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .
Industrial Production Methods
In industrial settings, the production of Boc-protected compounds often involves the use of di-tert-butyl dicarbonate and a suitable base. The reaction conditions are optimized to ensure high yield and purity of the final product. The Boc group can be removed using strong acids such as trifluoroacetic acid in dichloromethane or HCl in methanol .
Chemical Reactions Analysis
Types of Reactions
3-(4-{[(Tert-butoxy)carbonyl]amino}-2-fluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(4-{[(Tert-butoxy)carbonyl]amino}-2-fluorophenyl)propanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-{[(Tert-butoxy)carbonyl]amino}-2-fluorophenyl)propanoic acid involves the protection of amine groups with the Boc group. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule . The molecular targets and pathways involved depend on the specific application and the structure of the final product.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid
- (S)-2-Amino-3-(4-(tert-butoxy)phenyl)propanoic acid
- Boc-Dap-OH
Uniqueness
3-(4-{[(Tert-butoxy)carbonyl]amino}-2-fluorophenyl)propanoic acid is unique due to the presence of both a Boc-protected amine group and a fluorophenyl group. This combination of functional groups provides distinct reactivity and stability, making it a valuable compound in various synthetic and research applications.
Properties
Molecular Formula |
C14H18FNO4 |
---|---|
Molecular Weight |
283.29 g/mol |
IUPAC Name |
3-[2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid |
InChI |
InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-10-6-4-9(11(15)8-10)5-7-12(17)18/h4,6,8H,5,7H2,1-3H3,(H,16,19)(H,17,18) |
InChI Key |
SBUOAWFTLVJOQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)CCC(=O)O)F |
Origin of Product |
United States |
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